6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride
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Overview
Description
6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. The presence of a methyl group at the 6-position and the dihydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as an α,β-unsaturated carbonyl compound, with an amine under acidic or basic conditions.
Formation of the Pyridine Ring: The next step involves the construction of the pyridine ring. This can be accomplished through a series of condensation and cyclization reactions, often involving the use of reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced with other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms with altered electronic properties.
Scientific Research Applications
6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is employed in the study of biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with various biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.
Comparison with Similar Compounds
6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound lacks the methyl group at the 6-position, resulting in different electronic and steric properties.
2-methyl-1H-pyrrolo[2,3-b]pyridine: The methyl group is positioned at the 2-position, leading to variations in reactivity and biological activity.
3-methyl-1H-pyrrolo[2,3-b]pyridine: The methyl group is located at the 3-position, affecting the compound’s interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and salt form, which confer distinct solubility, stability, and reactivity properties compared to its analogs.
Properties
CAS No. |
1820747-36-1 |
---|---|
Molecular Formula |
C8H12Cl2N2 |
Molecular Weight |
207.1 |
Purity |
94 |
Origin of Product |
United States |
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